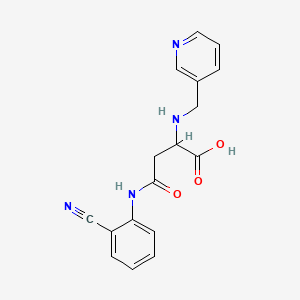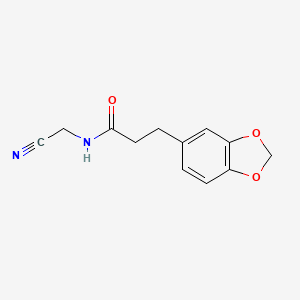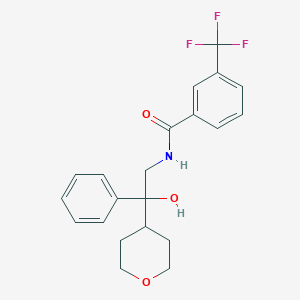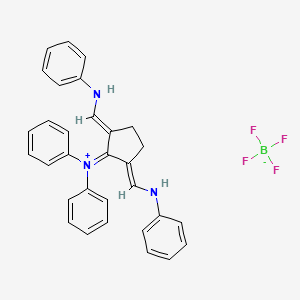![molecular formula C17H15FN2O3S B2926158 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide CAS No. 441291-27-6](/img/structure/B2926158.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide” is a benzothiazole derivative. Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities .
Molecular Structure Analysis
The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has a fluoro and a methyl substituent on the benzothiazole ring, and a dimethoxybenzamide group attached via a double bond .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the fluoro substituent could affect the compound’s reactivity and the dimethoxybenzamide group could influence its solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds with structures similar to "(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide" have been synthesized and evaluated for their antimicrobial properties. Research by Desai, Rajpara, and Joshi (2013) demonstrated that 5-arylidene derivatives, which include fluorine atoms in the benzoyl group and are synthesized through Knoevenagel condensation, exhibit significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom was found to be essential for enhancing antimicrobial activity (N. Desai, K. M. Rajpara, V. V. Joshi, 2013; N. Desai, K. M. Rajpara, V. V. Joshi, 2013).
Antiproliferative Applications
Thiazolide and its derivatives, including those similar to the chemical , have shown potential in antiproliferative applications, particularly against cancer cells. A study on the novel class of anti-infectious agents, thiazolides, highlighted their ability to induce cell death in colon carcinoma cell lines, suggesting a different molecular target in cancer cells compared to intestinal pathogens (A. Brockmann, T. Strittmatter, S. May, K. Stemmer, A. Marx, T. Brunner, 2014).
Imaging Applications
Research into novel radioligands for positron emission tomography (PET) imaging has identified compounds with thiazol-2-yl and fluorobenzamide components as promising candidates. These compounds, designed for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain, exhibit high binding affinity and specific distribution patterns, underscoring their potential for studying neurological disorders and brain functions (Masayuki Fujinaga, Tomoteru Yamasaki, Joji Yui, et al., 2012; A. Satoh, Yasushi Nagatomi, Y. Hirata, et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the removal of O-GlcNAc modification from proteins, a process that is essential for cellular functions such as signal transduction, protein degradation, and gene expression.
Mode of Action
The compound interacts with OGA, inhibiting its activity . This inhibition alters the normal function of the enzyme, leading to an accumulation of O-GlcNAc-modified proteins. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of OGA affects the O-GlcNAcylation pathway . This pathway is involved in the post-translational modification of proteins, where the addition or removal of O-GlcNAc groups can influence protein function. By inhibiting OGA, the compound increases the level of O-GlcNAc-modified proteins, which can have downstream effects on various cellular processes.
Result of Action
The inhibition of OGA and the subsequent increase in O-GlcNAc-modified proteins can have various molecular and cellular effects. These effects depend on the specific proteins that are modified and can influence processes such as cell signaling, gene expression, and protein degradation .
Zukünftige Richtungen
Benzothiazole derivatives are an active area of research due to their potential biological activities. Future research could involve synthesizing and testing more derivatives, including “(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide”, for various biological activities .
Eigenschaften
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-13-7-4-10(18)8-15(13)24-17(20)19-16(21)12-6-5-11(22-2)9-14(12)23-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBZXAGVYIOXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)








![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
![1-(4-methoxyphenethyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2926093.png)

![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)

